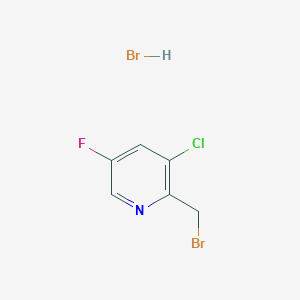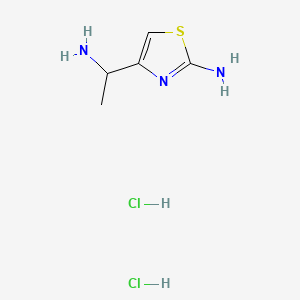
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Y-27632: Another specific inhibitor of Rho-associated protein kinases, widely used in similar research applications.
Fasudil: A ROCK inhibitor with similar properties but different pharmacokinetic profiles.
H-1152: A potent and selective ROCK inhibitor with higher affinity for ROCK1 and ROCK2 compared to 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
Uniqueness
This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C5H11Cl2N3S |
|---|---|
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H |
InChI-Schlüssel |
QOJHWWADRWMGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC(=N1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)



![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
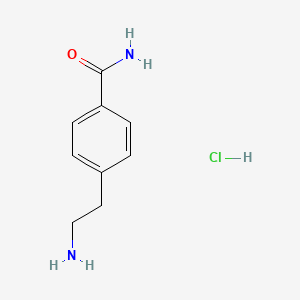
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
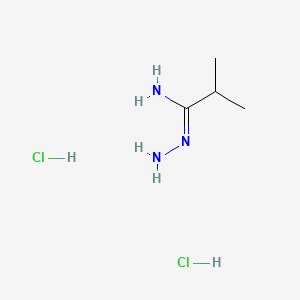
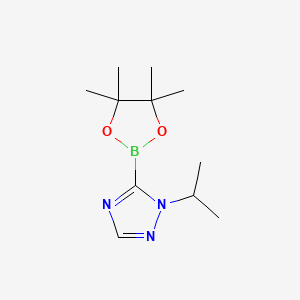
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
